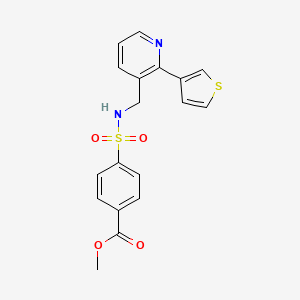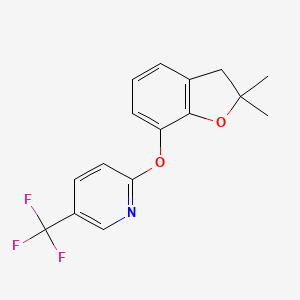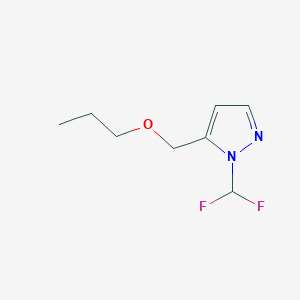![molecular formula C19H15N3O4 B2509722 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428372-27-3](/img/structure/B2509722.png)
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an antitumor agent. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of various dibenzo[1,4]dioxin-1-carboxamides, which share a structural motif with the compound of interest, requires the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids followed by amide formation . The synthesis of these compounds can be challenging due to the lack of regiospecific syntheses and the difficulty in separating regioisomers. The synthesis of the compound would likely involve similar challenges and require careful optimization of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide would include several key features: a pyridazine ring, a phenyl group, and a benzo[b][1,4]dioxine moiety. These structural elements are known to influence the biological activity of a molecule. For example, the dibenzo[1,4]dioxin moiety is present in compounds that have been evaluated for antitumor activity and DNA intercalation properties .
Chemical Reactions Analysis
The compound of interest may undergo various chemical reactions based on the functional groups present in its structure. For example, the carboxamide group could be involved in hydrogen bonding interactions with biological targets, which is a common feature in drug design. The presence of a benzo[d]imidazole moiety in related compounds has been associated with antioxidant and antimicrobial activities, suggesting that the compound may also participate in redox reactions or interact with microbial enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic systems and heteroatoms would affect its lipophilicity, solubility, and potential to interact with biological targets. The compound's ability to intercalate into DNA, as seen with related dibenzo[1,4]dioxin-1-carboxamides, would depend on its planarity and the presence of substituents that can enhance such interactions . The compound's stability, melting point, and other physicochemical properties would be critical for its formulation and potential use as a drug.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- The synthesis of novel N-substituted benzyl/phenyl carboxamides and their evaluation for antioxidant activities suggest a broad utility in designing compounds with potential biological activities. These compounds, based on their structure-activity relationship, exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidants or in other roles where free radical scavenging is beneficial. This underscores the importance of structural modifications in enhancing biological activities (Matloob Ahmad et al., 2012).
Antitumor Potential
- Research into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones reveals potent cytotoxicity against murine leukemia and lung carcinoma, highlighting the promise of such compounds in cancer treatment. The variety in the 2-substituents maintains significant activity, suggesting a versatile scaffold for developing new anticancer agents (L. Deady et al., 2005).
Material Science Applications
- The development of polybenzoxazine with phenylnitrile functional groups for advanced material applications showcases the role of chemical compounds in improving the properties of polymers. These materials exhibit enhanced thermal stability and glass transition temperatures, important for applications requiring materials with high thermal resistance (H. Qi et al., 2009).
DNA-Intercalating Agents
- The synthesis of dibenzo[1,4]dioxin-1-carboxamides and their evaluation as DNA-intercalating agents reveal potential antitumor activities. These compounds show activity against leukemia both in vitro and in vivo, suggesting their utility in developing new cancer therapies. The study also notes the importance of structural elements in enhancing antitumor potency (H. H. Lee et al., 1992).
Antifungal and Antimicrobial Properties
- Investigations into the antifungal activity of new N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)-, and N-(indazol-5-yl)-2-iodobenzamides demonstrate the potential of these compounds in addressing fungal infections. The structural diversity of these compounds allows for significant activity against various fungal strains, indicating their potential in developing new antifungal therapies (D. Raffa et al., 2002).
Mecanismo De Acción
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide acts as an agonist at the thyroid hormone receptor β (THR-β) . This means it binds to this receptor and activates it, leading to changes in the cell’s function .
Biochemical Pathways
The activation of the thyroid hormone receptor β (THR-β) by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide leads to a series of biochemical reactions that ultimately result in the reduction of lipid levels .
Pharmacokinetics
In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased ldl cholesterol (ldl-c) and triglycerides (tg) at once daily oral doses of 50 mg or higher given for 2 weeks .
Result of Action
The activation of the thyroid hormone receptor β (THR-β) by N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide results in a decrease in lipid levels, specifically LDL cholesterol (LDL-C) and triglycerides (TG) . This can have beneficial effects on cardiovascular health .
Safety and Hazards
Direcciones Futuras
In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks . This suggests potential future directions for the use of this compound in the treatment of dyslipidemia.
Propiedades
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18-10-9-14(21-22-18)12-5-1-2-6-13(12)20-19(24)17-11-25-15-7-3-4-8-16(15)26-17/h1-10,17H,11H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNLWOMGSRNMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Difluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2509641.png)

![Ethyl 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2509656.png)


